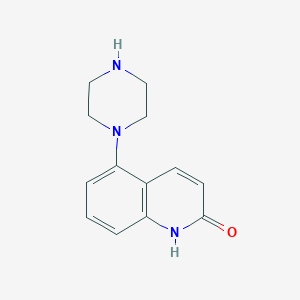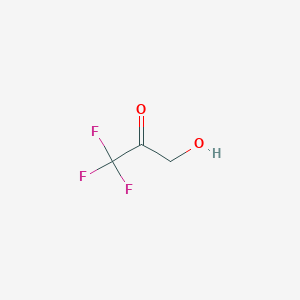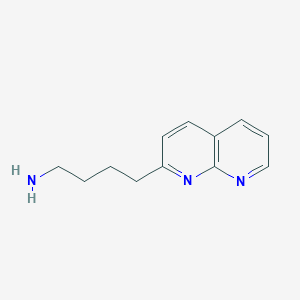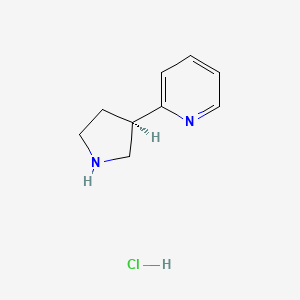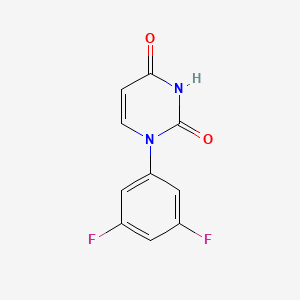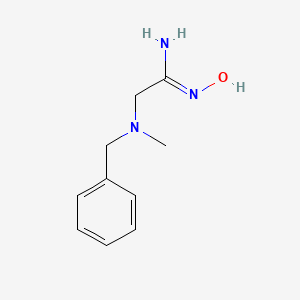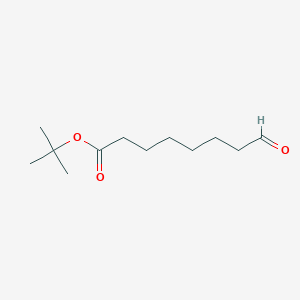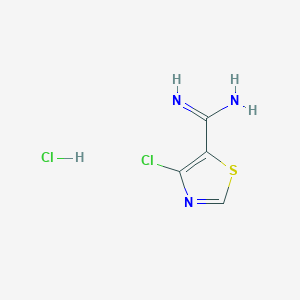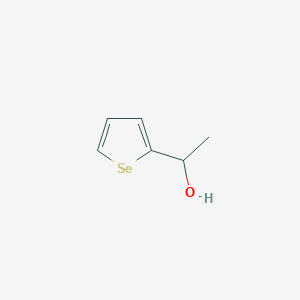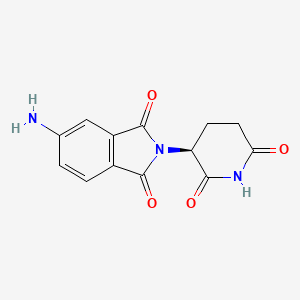
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is often used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate typically involves the reaction of 2-methylpyrimidine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The acetate form is obtained by reacting the resulting amine with acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-1-(2-methylpyrimidin-5-yl)methanone, while reduction could produce N-Methyl-1-(2-methylpyrimidin-5-yl)methanol.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
- N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine
Uniqueness
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H15N3O2 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
acetic acid;N-methyl-1-(2-methylpyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C7H11N3.C2H4O2/c1-6-9-4-7(3-8-2)5-10-6;1-2(3)4/h4-5,8H,3H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
QQYABAWULHNROZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=N1)CNC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


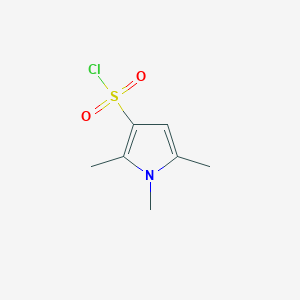
![5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)

